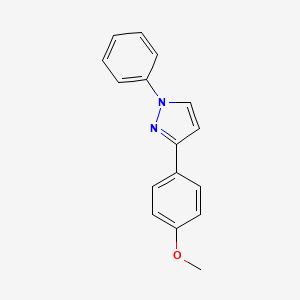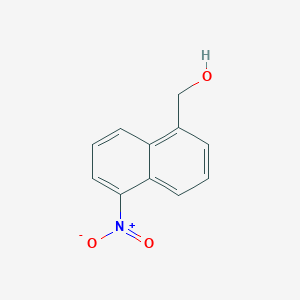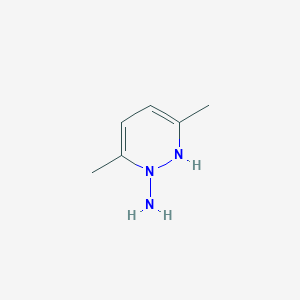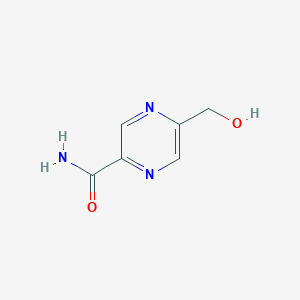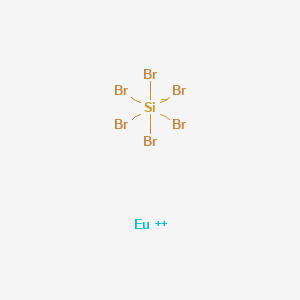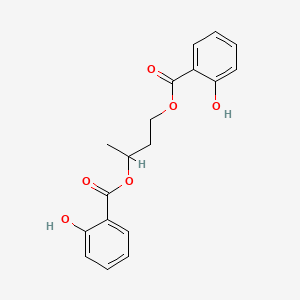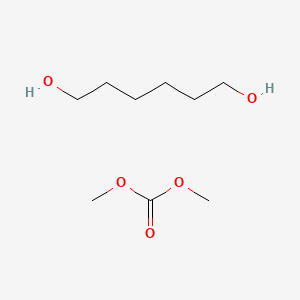
Dimethyl carbonate;hexane-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl carbonate;hexane-1,6-diol is a polymeric compound formed by the reaction of carbonic acid dimethyl ester and 1,6-hexanediol. This compound is known for its versatility and is used in various industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol typically involves the polycondensation reaction between dimethyl carbonate and 1,6-hexanediol. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where dimethyl carbonate and 1,6-hexanediol are mixed and heated in the presence of a catalyst. The reaction conditions are optimized to maximize yield and ensure the quality of the polymer. The resulting product is then purified and processed for various applications.
化学反应分析
Types of Reactions
Dimethyl carbonate;hexane-1,6-diol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl-containing compounds, while reduction reactions can yield alcohols or other reduced forms of the polymer.
科学研究应用
Dimethyl carbonate;hexane-1,6-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in creating medical devices and implants due to its unique properties.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules, leading to changes in their properties and behavior. These interactions are crucial for its applications in different fields, including chemistry, biology, and medicine.
相似化合物的比较
Similar Compounds
- 1,6-Hexanediol, polymer with dimethyl carbonate
- Dimethyl carbonate-1,6-hexanediol copolymer
- 1,6-Hexanediol-methyl carbonate copolymer
Uniqueness
Dimethyl carbonate;hexane-1,6-diol stands out due to its specific combination of properties, including its chemical stability, versatility, and compatibility with various applications
属性
CAS 编号 |
101325-00-2 |
|---|---|
分子式 |
C9H20O5 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
dimethyl carbonate;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.C3H6O3/c7-5-3-1-2-4-6-8;1-5-3(4)6-2/h7-8H,1-6H2;1-2H3 |
InChI 键 |
MCQSEGPNPRDOCL-UHFFFAOYSA-N |
SMILES |
COC(=O)OC.C(CCCO)CCO |
规范 SMILES |
COC(=O)OC.C(CCCO)CCO |
Key on ui other cas no. |
101325-00-2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1499228.png)
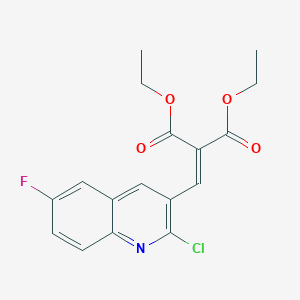
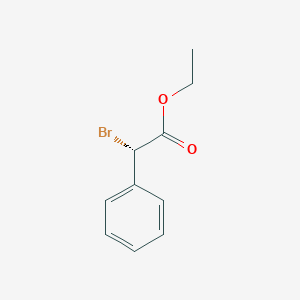
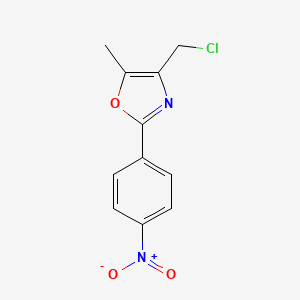
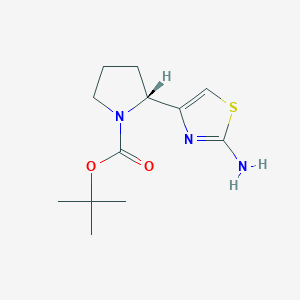
![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)
